

(2R)-2-Amino-3-phenylpropanenitrile molecular weight

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Compound of Interest

Compound Name: (2R)-2-Amino-3-phenylpropanenitrile

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An In-Depth Technical Guide to (2R)-2-Amino-3-phenylpropanenitrile

This technical guide provides a comprehensive overview of **(2R)-2-Amino-3-phenylpropanenitrile**, a chiral molecule of interest to researchers, scientists, and drug development professionals. The document details its molecular properties, synthesis, and potential applications, with a focus on providing actionable experimental protocols and clear data presentation.

Core Molecular Properties

(2R)-2-Amino-3-phenylpropanenitrile, an enantiomer of 2-Amino-3-phenylpropanenitrile, is a versatile building block in organic synthesis. Its physical and chemical properties are summarized below. The stereochemical designation "(2R)" does not alter the molecular weight or formula.

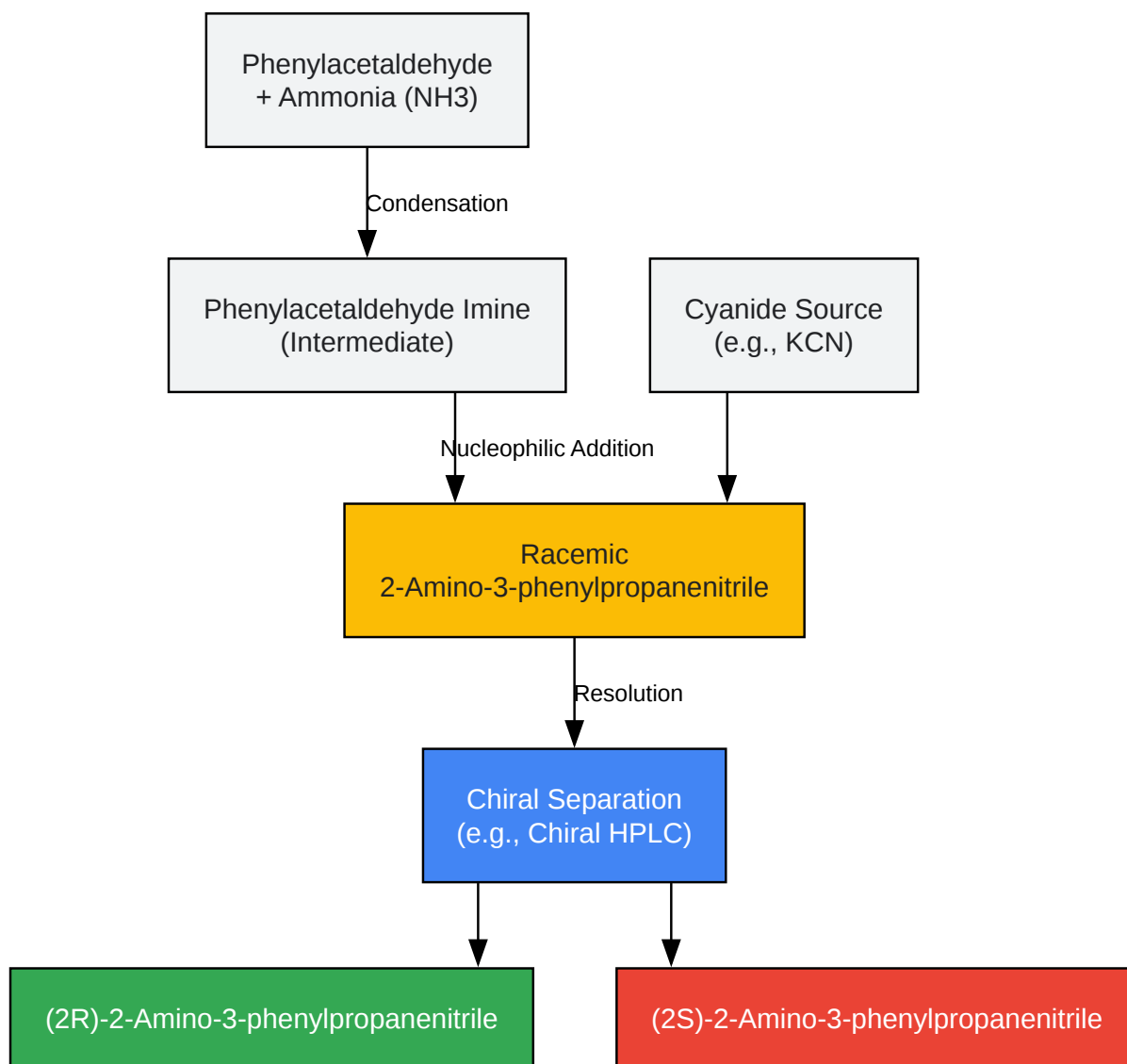
Property	Value	Source
Molecular Weight	146.19 g/mol	[1][2]
Molecular Formula	C ₉ H ₁₀ N ₂	[1][2]
CAS Number	55379-75-4 (for racemic mixture)	[1][2]
IUPAC Name	(2R)-2-amino-3-phenylpropanenitrile	[2]
Canonical SMILES	<chem>C1=CC=C(C=C1)CC(C#N)N</chem>	[2]
InChI Key	AVXNAHRDJXOJHT-UHFFFAOYSA-N	[2]
Monoisotopic Mass	146.084398327 Da	[2]

Synthesis of 2-Amino-3-phenylpropanenitrile

The most common method for synthesizing α -aminonitriles, including 2-Amino-3-phenylpropanenitrile, is the Strecker synthesis.[3][4][5] This reaction involves the condensation of an aldehyde (phenylacetaldehyde in this case) with ammonia and a cyanide source.[5] The standard Strecker synthesis produces a racemic mixture of the (R) and (S) enantiomers. To obtain the specific (2R)-enantiomer, either an asymmetric modification of the Strecker synthesis or a subsequent chiral separation of the racemic product is required.[5]

General Synthesis Workflow

The following diagram illustrates the general workflow for the Strecker synthesis of 2-Amino-3-phenylpropanenitrile.



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Caption: General workflow for the synthesis and chiral separation of 2-Amino-3-phenylpropanenitrile.

Experimental Protocols

Strecker Synthesis of Racemic 2-Amino-3-phenylpropanenitrile

This protocol is a representative example of a Strecker reaction for the synthesis of α -aminonitriles and can be adapted for 2-Amino-3-phenylpropanenitrile.[4][5]

Materials:

- Phenylacetaldehyde
- Ammonium chloride (NH_4Cl)
- Potassium cyanide (KCN)
- Methanol (MeOH)
- Water (H_2O)
- Diethyl ether
- Sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve ammonium chloride (1.2 equivalents) in water.
- Add a solution of phenylacetaldehyde (1.0 equivalent) in methanol to the ammonium chloride solution. Stir the mixture until homogenous.
- In a separate flask, dissolve potassium cyanide (1.1 equivalents) in water.
- Slowly add the potassium cyanide solution to the aldehyde/ammonium chloride mixture at 0°C .
- Allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, extract the aqueous mixture with diethyl ether.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α -aminonitrile.
- Purify the crude product by flash column chromatography.

Chiral Separation via High-Performance Liquid Chromatography (HPLC)

To isolate the (2R)-enantiomer from the racemic mixture, chiral HPLC is a common and effective method.^{[6][7]}

Instrumentation and Columns:

- A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- A chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines and related compounds.^[6]

General Mobile Phase Conditions:

- A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol or ethanol) is typically used.^[6]
- The exact ratio of the solvents needs to be optimized to achieve the best separation for the specific compound. A typical starting point could be 90:10 hexane:2-propanol.
- The flow rate is generally set around 1 mL/min.^[6]

Procedure:

- Dissolve a small amount of the racemic 2-Amino-3-phenylpropanenitrile in the mobile phase.
- Inject the sample onto the chiral HPLC column.
- Monitor the elution of the enantiomers using the UV detector. The two enantiomers should appear as two separate peaks.
- Collect the fraction corresponding to the desired (2R)-enantiomer. The elution order of the enantiomers will depend on the specific chiral column used.
- The enantiomeric purity of the collected fraction can be determined by re-injecting a small sample onto the same column.

Potential Applications in Research and Drug Development

2-Amino-3-phenylpropanenitrile and its derivatives are of interest in medicinal chemistry and drug development.

- **Anticancer Potential:** Research has indicated that 2-Amino-3-phenylpropanenitrile may be an active form of a sulfoxide that has shown efficacy in the treatment of brain tumors in animal models.^[1] Its stereoselective properties make it a candidate for further optimization in cancer therapy.^[1]
- **Synthetic Building Block:** As an α -aminonitrile, this compound is a versatile precursor for the synthesis of α -amino acids and various heterocyclic compounds, which are important scaffolds in many pharmaceutical agents.

Signaling Pathways and Logical Relationships

Currently, there is limited publicly available information detailing the specific signaling pathways through which **(2R)-2-Amino-3-phenylpropanenitrile** may exert its biological effects, particularly in the context of cancer treatment. The mechanism of action is not yet fully understood.^[1]

The logical relationship central to working with this specific enantiomer is its synthesis and purification, as depicted in the workflow diagram in section 2.1. The process logically flows from the starting materials, through the formation of a racemic mixture, to the essential step of chiral separation to isolate the desired (2R) enantiomer.

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